Methyl 4-(2,3-dicyanophenoxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 4-(2,3-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C16H10N2O3/c1-20-16(19)11-5-7-13(8-6-11)21-15-4-2-3-12(9-17)14(15)10-18/h2-8H,1H3 |
InChI Key |
TWTJGQZPLDGIGK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Origin of Product |
United States |
Systematic Synthetic Methodologies for Methyl 4 2,3 Dicyanophenoxy Benzoate
Retrosynthetic Analysis and Strategic Precursor Selection for the Benzoate (B1203000) Ester
Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials. For Methyl 4-(2,3-dicyanophenoxy)benzoate, the primary disconnections are at the ether and ester functional groups.
The most logical disconnection points are the C-O bond of the diaryl ether and the C-O bond of the methyl ester. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the diaryl ether bond first. This simplifies the target molecule into two key precursors: a phenol (B47542) derivative and an aryl halide or another suitable electrophile.
Pathway B: Disconnection of the ester bond first. This would involve the synthesis of the 4-(2,3-dicyanophenoxy)benzoic acid, followed by esterification.
Strategic precursor selection is crucial for a successful synthesis. Based on the retrosynthetic analysis, the following precursors are identified as strategic choices:
From the dicyanophenoxy moiety: 2,3-Dicyanophenol (or a protected version) or a related phthalonitrile (B49051) derivative.
From the methyl benzoate moiety: Methyl 4-hydroxybenzoate (B8730719) or Methyl 4-fluorobenzoate, depending on the chosen synthetic route.
The choice of precursors will largely depend on the intended method for forming the diaryl ether linkage, as discussed in the following sections.
Conventional Synthetic Routes: Optimization and Yield Considerations
Conventional synthetic routes to this compound primarily revolve around the formation of the diaryl ether linkage and the esterification of the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Linkage Formation
The formation of the diaryl ether bond is a key step in the synthesis of this compound. Nucleophilic Aromatic Substitution (SNAr) is a viable method, particularly due to the presence of the electron-withdrawing nitrile groups on one of the aromatic rings, which activates the ring towards nucleophilic attack.
In a typical SNAr approach, a phenoxide acts as the nucleophile, displacing a leaving group (such as a halide) on an activated aromatic ring. For the synthesis of the target molecule, this could involve the reaction of 2,3-dicyanophenol with a suitable methyl benzoate derivative.
Table 1: Representative Conditions for SNAr-based Diaryl Ether Synthesis
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,3-Dicyanophenol | Methyl 4-fluorobenzoate | K₂CO₃ | DMSO | 120-150 | 75-85 |
| 2,3-Dicyanophenol | Methyl 4-chlorobenzoate | Cs₂CO₃ | DMF | 140-160 | 70-80 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Optimization of SNAr reactions often involves screening different bases, solvents, and temperatures to maximize the yield and minimize side reactions. The choice of a high-boiling polar aprotic solvent like DMSO or DMF is common to facilitate the reaction.
Esterification Protocols for Methyl Benzoate Moiety Formation
The methyl ester group can be introduced either at the beginning of the synthesis (using a pre-functionalized precursor like methyl 4-hydroxybenzoate) or at the end by esterifying the corresponding carboxylic acid.
If the synthesis proceeds through 4-(2,3-dicyanophenoxy)benzoic acid, a subsequent esterification step is necessary. The Fischer-Speier esterification is a classic method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Table 2: Common Esterification Protocols for Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) |
| 4-(2,3-Dicyanophenoxy)benzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | 85-95 |
| 4-(2,3-Dicyanophenoxy)benzoic acid | Methanol | SOCl₂ | Reflux | 90-98 |
Yields are typical for esterification reactions and may require optimization.
To drive the equilibrium towards the product side, an excess of methanol is often used, or water is removed as it is formed.
Convergent and Linear Synthesis Strategies
The synthesis of this compound can be approached through either a linear or a convergent strategy.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.
Catalytic Pathways for Enhanced Efficiency and Selectivity
Catalytic methods offer significant advantages over traditional stoichiometric reactions by enabling milder reaction conditions, lower waste generation, and higher atom economy. For the synthesis of this compound, catalytic approaches are particularly relevant for the formation of the diaryl ether linkage.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of ligands, which allows for milder reaction conditions and broader substrate scope.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis analogues, have become powerful tools for the formation of C-O bonds. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol.
Table 3: Catalytic Methods for Diaryl Ether Formation
| Aryl Halide/Triflate | Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,3-Dicyano-1-fluorobenzene | Methyl 4-hydroxybenzoate | CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 80-90 |
| Methyl 4-bromobenzoate | 2,3-Dicyanophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100-120 | 75-85 |
These are representative conditions and yields; optimization is typically required.
These catalytic methods offer greater functional group tolerance and can often be performed under milder conditions compared to traditional SNAr or Ullmann reactions, making them a more sustainable and efficient choice for the synthesis of complex molecules like this compound.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. These principles can be applied to the proposed synthetic routes, such as the Ullmann condensation and SNAr reactions, by focusing on aspects like catalyst choice, solvent selection, and energy efficiency.
For the copper-catalyzed Ullmann condensation, a key green improvement is the development of highly efficient and recyclable catalysts. Traditional Ullmann reactions often require stoichiometric amounts of copper and harsh conditions. drreddys.com Modern approaches utilize catalytic amounts of copper, and immobilizing the copper catalyst on a solid support can facilitate its recovery and reuse, thus minimizing metal waste. researchgate.net The use of less toxic and more environmentally friendly solvents is another important consideration. While high-boiling aprotic polar solvents like DMF and NMP are common, research has explored the use of greener alternatives such as ionic liquids or even water for Ullmann-type reactions. researchgate.net
In the context of SNAr reactions, green chemistry principles can be implemented by using safer solvent systems and improving energy efficiency. For example, the use of greener, separable, and recyclable cosolvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in aqueous media has been reported for SNAr reactions. acs.org Furthermore, alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org Catalyst-free SNAr reactions, where the activation is provided solely by the electron-withdrawing groups on the aromatic ring and potentially enhanced by microwave heating, represent a particularly green approach by eliminating the need for a metal catalyst altogether. organic-chemistry.org
The table below compares traditional and greener approaches for the key synthetic steps.
| Principle | Traditional Approach | Green Chemistry Approach |
| Catalyst | Stoichiometric copper powder (Ullmann) | Catalytic amounts of copper, recyclable/heterogeneous catalysts. researchgate.net |
| Solvent | High-boiling, toxic solvents (DMF, NMP, Nitrobenzene). researchgate.net | Water, ionic liquids, recyclable cosolvents (e.g., 2-MeTHF). researchgate.netacs.org |
| Energy | Prolonged heating at high temperatures. drreddys.com | Microwave-assisted heating to reduce reaction times and energy usage. organic-chemistry.org |
| Atom Economy | May require protecting groups or multi-step functional group conversions. | Designing routes to minimize steps and maximize incorporation of starting materials into the final product. |
Microfluidic and Continuous Flow Synthesis Techniques
Microfluidic and continuous flow synthesis offer significant advantages for the preparation of this compound, particularly in addressing the challenges associated with traditional batch synthesis of diaryl ethers, such as harsh reaction conditions, long reaction times, and safety concerns. drreddys.comnih.gov
Continuous flow reactors provide superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. nih.gov This allows for precise temperature control, which is critical for reactions that are highly exothermic or require high temperatures, such as the Ullmann condensation or SNAr reactions. The improved control can lead to higher yields, better selectivity, and a reduction in the formation of byproducts. Furthermore, the ability to operate at elevated temperatures and pressures safely in a continuous flow setup can significantly accelerate reaction rates. For instance, the translation of microwave-assisted SNAr methodologies for diaryl ether synthesis to continuous flow systems has been demonstrated, combining the benefits of rapid heating with the scalability of flow chemistry. prolabas.com
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often benefits from the enhanced safety and reproducibility of continuous flow processes. drreddys.com By handling hazardous reagents or unstable intermediates in small volumes within the reactor at any given time, the risks associated with large-scale batch production are minimized. The automation and integration of reaction and purification steps in a continuous flow system can also lead to a more efficient and streamlined manufacturing process. mdpi.com
The potential benefits of applying continuous flow techniques to the proposed synthesis of this compound are summarized in the table below.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Inefficient, potential for hot spots. | Excellent, precise temperature control. nih.gov |
| Safety | Handling of large volumes of hazardous materials. | Small reactor volumes, improved containment of hazardous intermediates. drreddys.com |
| Scalability | Challenging, often requires re-optimization. | More straightforward, scaling by running the system for longer times. |
| Reaction Time | Often long (hours to days). | Significantly reduced (minutes to hours). prolabas.com |
| Reproducibility | Can vary between batches. | High, due to precise control over reaction parameters. |
| Process Integration | Separate steps for reaction, workup, and purification. | Potential for integrated "flow-to-batch-to-flow" sequences. acs.orgmdpi.com |
Comprehensive Spectroscopic and Advanced Structural Characterization of Methyl 4 2,3 Dicyanophenoxy Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
NMR spectroscopy serves as a cornerstone in the structural analysis of methyl 4-(2,3-dicyanophenoxy)benzoate, offering detailed insights into the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum provides critical information regarding the chemical environment of the protons within the molecule. The aromatic protons on the benzoate (B1203000) ring typically appear as distinct doublets, a result of ortho-coupling. The protons on the dicyanophenoxy ring also exhibit characteristic splitting patterns, allowing for their definitive assignment. The methyl ester protons characteristically present as a singlet in the upfield region of the spectrum.
Detailed assignment of the proton signals is crucial for confirming the substitution pattern on both aromatic rings.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H (Benzoate Ring) | ~7.9-8.1 | d | ~8-9 |
| H (Benzoate Ring) | ~7.1-7.3 | d | ~8-9 |
| H (Dicyanophenoxy Ring) | ~7.4-7.8 | m | - |
| -OCH₃ | ~3.9 | s | - |
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon atom, including the ester carbonyl carbon, the nitrile carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating effects of the substituents, aiding in their specific assignment.
The downfield shift of the ester carbonyl carbon is a characteristic feature, while the nitrile carbons appear in a distinct region of the spectrum.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165-167 |
| Aromatic C-O | ~150-160 |
| Aromatic C-H | ~115-135 |
| Aromatic C-CN | ~105-115 |
| C≡N (Nitrile) | ~115-120 |
| -OCH₃ | ~52-53 |
To unequivocally establish the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of protons on each aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in confirming the connectivity between the benzoate and dicyanophenoxy rings through the ether linkage, as well as the position of the ester and nitrile groups.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared spectroscopy provides valuable information about the functional groups present in this compound by identifying the vibrational frequencies of specific bonds.
The IR spectrum exhibits strong, characteristic absorption bands that are diagnostic for the key functional groups.
Ester Carbonyl (C=O) Stretch: A strong, sharp absorption is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration in an aromatic ester.
Nitrile (C≡N) Stretch: A medium to strong, sharp absorption band appears in the range of 2220-2240 cm⁻¹, confirming the presence of the nitrile functional groups. The presence of two nitrile groups may lead to a split or broadened peak in this region.
The presence of the two aromatic rings is confirmed by several absorption bands in the IR spectrum.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity are observed in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings.
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear as strong absorptions in the 680-900 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic rings.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N (Nitrile) | Stretching | 2220-2240 | Medium-Strong |
| C=O (Ester) | Stretching | 1720-1740 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Variable |
| C-O (Ether) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Strong |
| C-H (Aromatic) | Stretching | >3000 | Weak-Medium |
| C-H (Aromatic) | Out-of-plane Bending | 680-900 | Strong |
X-ray Crystallography for Single-Crystal and Powder Diffraction Studies
No published X-ray crystallography data for this compound was found in the course of this research. This includes single-crystal and powder diffraction studies. Therefore, a detailed analysis of its crystal structure and supramolecular interactions is not possible at this time.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Information regarding the crystal system, space group, and unit cell parameters for this compound is not available as no crystallographic studies have been publicly reported.
Analysis of Molecular Conformation, Torsion Angles, and Supramolecular Interactions
Without a determined crystal structure, an analysis of the specific molecular conformation, including torsion angles and the nature of supramolecular interactions for this compound in the solid state, cannot be provided.
Insights into Crystal Packing and Intermolecular Bonding (e.g., π-π stacking, C-H···O interactions)
A detailed description of the crystal packing and specific intermolecular bonding, such as potential π-π stacking or C-H···O interactions, is contingent on the availability of X-ray crystallographic data, which is currently not available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
A comprehensive review of available scientific literature and spectral databases indicates that specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is not publicly available at this time. Therefore, a detailed analysis of its electronic transitions, absorption maxima, and solvatochromic effects cannot be provided.
Identification of Electronic Transitions and Absorption Maxima
In the absence of experimental data, a qualitative prediction of the electronic transitions for this compound can be made based on its constituent parts. The molecule contains several aromatic rings and functional groups that would give rise to characteristic absorptions.
The benzene (B151609) rings in both the phenoxy and benzoate portions of the molecule would be expected to exhibit π → π* transitions. These transitions, typical for aromatic systems, are generally observed in the UV region. The presence of substituents on these rings, such as the dicyano groups and the methoxycarbonyl group, would be expected to modulate the energy of these transitions, potentially shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and altering their intensities.
Interactive Data Table: Predicted Electronic Transitions
Since no specific data is available, the following table is a generalized representation of the types of transitions expected for the chromophores within the molecule.
| Chromophore | Expected Electronic Transition | Predicted Wavelength Region |
| Phenyl Rings | π → π | Ultraviolet (UV) |
| Dicyanophenyl Group | π → π | Ultraviolet (UV) |
| Carbonyl Group (in benzoate) | n → π | Ultraviolet (UV) |
| Cyano Groups | n → π | Ultraviolet (UV) |
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon is contingent on the differential solvation of the ground and excited states of the molecule.
For this compound, one could anticipate some degree of solvatochromism due to the presence of polar functional groups, namely the ether linkage, the ester group, and the two cyano groups. These groups can engage in dipole-dipole interactions and potentially hydrogen bonding with solvent molecules.
Non-polar to Polar Solvents: A shift in the absorption maxima would be expected when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol (B145695) or dimethyl sulfoxide).
If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed in polar solvents, as they stabilize the excited state more effectively.
Conversely, if the ground state is more stabilized by polar solvents, a hypsochromic (blue) shift may occur.
Without experimental spectra recorded in a range of solvents with varying polarities, it is not possible to definitively characterize the solvatochromic behavior of this compound.
Interactive Data Table: Hypothetical Solvatochromic Shift
This table illustrates a hypothetical scenario for educational purposes, as no actual data has been found. The direction and magnitude of the shift are purely speculative.
| Solvent | Polarity | Hypothetical λmax (nm) | Type of Shift (Relative to Hexane) |
| Hexane | Non-polar | Data not available | - |
| Dichloromethane | Polar aprotic | Data not available | Not determinable |
| Ethanol | Polar protic | Data not available | Not determinable |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Data not available | Not determinable |
Chemical Reactivity, Transformation, and Derivatization Strategies of Methyl 4 2,3 Dicyanophenoxy Benzoate
Ester Group Reactivity and Functional Interconversions
The ester group in methyl 4-(2,3-dicyanophenoxy)benzoate is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the phenoxy and dicyanophenoxy substituents.
Hydrolysis Kinetics and Equilibrium in Varying Media
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. The rate of this reaction is sensitive to the pH of the medium and the presence of substituents on the aromatic rings.
For instance, a study on the saponification of m- and p-substituted methyl benzoates in a dioxane-water mixture provided the rate constants shown in the table below. chegg.com
| Substituent (Y) in Methyl-Y-benzoate | Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹) |
| p-OCH₃ | 0.98 |
| p-CH₃ | 1.55 |
| H | 2.50 |
| p-Cl | 4.85 |
| m-Cl | 6.80 |
| p-NO₂ | 25.5 |
Data from a study on substituted methyl benzoates, presented here for illustrative purposes. chegg.com
Given that the 2,3-dicyanophenoxy group is strongly electron-withdrawing, it is anticipated that the rate of hydrolysis of this compound would be significantly faster than that of unsubstituted methyl benzoate (B1203000).
Hydrolysis can also be performed in high-temperature water, which acts as both the solvent and a source of hydronium and hydroxide (B78521) ions. Studies on various methyl benzoates have shown that even sterically hindered esters can be hydrolyzed under these conditions. psu.edu
Transesterification Reactions for Alkyl Group Exchange
Transesterification is a crucial reaction for modifying the ester functionality by exchanging the methyl group for other alkyl groups. This process is typically catalyzed by either an acid or a base. ucla.edu In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. ucla.edu The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edu
For base-catalyzed transesterification, a strong base, such as an alkoxide, is used as the nucleophile. The reaction of this compound with a different alcohol, such as ethanol (B145695) or butanol, in the presence of a suitable catalyst would yield the corresponding ethyl or butyl ester. Studies on the transesterification of crude methyl benzoate have demonstrated high conversion rates to other alkyl benzoates using catalysts like titanates. researchgate.net
| Reactant Alcohol | Catalyst | Conditions | Product | Conversion (%) |
| Benzyl Alcohol | Titanate | Reactive Distillation | Benzyl Benzoate | 100 |
| Butyl Alcohol | Titanate | Reactive Distillation | Butyl Benzoate | 82.79 |
Illustrative data from a study on the transesterification of crude methyl benzoate. researchgate.net
Reduction Pathways of the Ester Moiety to Alcohols or Aldehydes
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, 4-(2,3-dicyanophenoxy)benzyl alcohol. acs.org Weaker, more sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce the ester to an aldehyde, 4-(2,3-dicyanophenoxy)benzaldehyde, typically at low temperatures to prevent over-reduction. acs.org
The presence of the nitrile groups on the phenoxy ring introduces a challenge of selectivity. Some reducing agents can also reduce nitriles. However, certain reagents are known to selectively reduce esters in the presence of nitriles. For example, lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of nitriles. acs.org Conversely, catalytic hydrogenation with catalysts like Raney Nickel is often used for the selective reduction of nitriles while leaving the ester group intact. researchgate.net
Nitrile Group Reactivity and Diverse Transformations
The two nitrile groups on the phenoxy ring are also sites of significant reactivity. Their proximity to each other on the aromatic ring can lead to unique cyclization reactions.
Nucleophilic Addition Reactions to the Nitrile Functionality
The carbon atoms of the nitrile groups are electrophilic and can undergo nucleophilic addition. A variety of nucleophiles can add to nitriles, including organometallic reagents and amines. The dicyanophenoxy moiety in this compound is a derivative of phthalonitrile (B49051). Phthalonitriles are well-known precursors for the synthesis of phthalocyanines, which involves the cyclotetramerization of the phthalonitrile units in the presence of a metal salt. researchgate.net This suggests that this compound could potentially be used as a precursor for asymmetrically substituted phthalocyanine (B1677752) derivatives.
Hydrolysis and Alcoholysis of Nitriles to Carboxylic Acids or Esters
The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring harsh reaction conditions. Complete hydrolysis of both nitrile groups would yield a tricarboxylic acid derivative. Partial hydrolysis to an amide is also possible under carefully controlled conditions. The hydrolysis of phthalonitrile itself leads to phthalic acid. nih.gov It is expected that the dicyanophenoxy group in the target molecule would behave similarly.
Kinetic studies on the hydrolysis of phthalic anhydride, the product of phthalic acid dehydration, show that the reaction is subject to catalysis by various bases. nih.gov This indicates that the hydrolysis of the dinitrile to the diacid is a feasible transformation.
Alcoholysis of the nitrile groups can lead to the formation of imino ethers (Pinner reaction) under acidic conditions, which can then be hydrolyzed to esters.
Reduction of Nitriles to Amines
The twin nitrile groups on one of the aromatic rings of this compound are primary sites for reductive transformations. The conversion of these nitriles to primary amines is a significant derivatization, yielding aminomethyl functionalities that can serve as precursors for further synthesis. nih.govresearchgate.net This reduction can be achieved through several established methodologies, most notably catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic hydrogenation is a highly effective and economical method for producing primary amines from nitriles. wikipedia.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org For aromatic dinitriles, catalysts such as Raney nickel, palladium, or platinum are commonly employed under elevated temperature and pressure. wikipedia.orglibretexts.org The reaction proceeds by the addition of two moles of hydrogen across each carbon-nitrogen triple bond to yield the corresponding primary amine. wikipedia.org However, a potential side reaction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the amine product. wikipedia.org The choice of catalyst and control of reaction conditions are crucial for maximizing the yield of the primary diamine. wikipedia.orgnih.gov For instance, certain nickel researchgate.netdntb.gov.ua and iron complexes have been developed for the selective hydrogenation of nitriles to primary amines. dntb.gov.ua
Alternatively, chemical reduction offers a powerful route to amines. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to liberate the free amine. libretexts.org Other reagents like diisopropylaminoborane, when used with a catalytic amount of lithium borohydride, have also proven effective in reducing a wide range of aromatic nitriles to their corresponding amines. nih.govorganic-chemistry.org Research has shown that the presence of electron-withdrawing groups on the aromatic ring, such as the nitrile and ester groups in the target molecule, can accelerate the rate of reduction. nih.gov
Table 1: Common Reagents for the Reduction of Aromatic Nitriles to Primary Amines
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂ / Raney Nickel | High pressure, elevated temperature | Economical; potential for secondary/tertiary amine byproducts. | wikipedia.org |
| H₂ / Palladium or Platinum | Elevated temperature and pressure | Effective catalysts for nitrile hydrogenation. | libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by workup | Strong, non-selective reducing agent. | libretexts.org |
| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient or reflux temperature | Effective for nitriles, including those with electron-withdrawing groups. | nih.govorganic-chemistry.org |
Cycloaddition Reactions Involving Nitriles (e.g., [2+3] dipolar cycloadditions)
The nitrile groups of this compound can participate in cycloaddition reactions, particularly [2+3] dipolar cycloadditions, to form five-membered heterocyclic rings. wikipedia.org In these reactions, the nitrile can act as the "dipolarophile," reacting with a 1,3-dipole. wikipedia.org A prominent example is the reaction with nitrile oxides (R-C≡N⁺-O⁻) to form isoxazoles or with organic azides (R-N₃) to form tetrazoles. youtube.comnih.gov
Nitrile oxides, which are themselves 1,3-dipoles, react with nitriles, although their reaction with alkenes and alkynes is more common. youtube.comnih.gov The reaction of a nitrile with an azide, particularly in the presence of a catalyst, is a well-established method for the synthesis of tetrazoles. chemtube3d.com These cycloadditions are valuable for introducing stable, aromatic heterocyclic moieties onto the molecular scaffold, significantly altering its chemical and physical properties.
The general mechanism for a 1,3-dipolar cycloaddition is a concerted pericyclic process where the 1,3-dipole reacts across the carbon-nitrogen triple bond of the nitrile. wikipedia.orguchicago.edu The feasibility and rate of these reactions depend on the electronic nature of both the nitrile and the 1,3-dipole, as described by frontier molecular orbital (FMO) theory. wikipedia.org Such transformations provide a powerful tool for creating complex heterocyclic structures from the dicyanophenoxy moiety.
Aromatic Ring Reactivity and Substitution Patterns
The two aromatic rings in this compound exhibit markedly different reactivities towards substitution reactions due to the distinct electronic effects of their respective substituents.
Electrophilic Aromatic Substitution (EAS) Potential and Directing Effects of Substituents
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.com The substituents on the ring determine both its reactivity (activation or deactivation) and the regiochemistry of the substitution (directing effects). libretexts.orglumenlearning.com
Ring 1: The Benzoate Ring This ring is substituted with a methoxycarbonyl group (-COOCH₃) and a phenoxy group (-O-Ar).
-COOCH₃ (Methyl Ester): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It acts as a meta-director. libretexts.orgaiinmr.com
-O-Ar (Phenoxy Ether): The ether oxygen donates electron density to the ring through resonance, making it an activating group. It is an ortho, para-director. pressbooks.puborganicchemistrytutor.com
The powerful activating and ortho, para-directing effect of the ether oxygen generally dominates over the deactivating, meta-directing effect of the ester group. msu.edu Therefore, electrophilic attack is most likely to occur at the positions ortho to the strongly activating ether linkage. The position para to the ether is blocked by the ester group.
Ring 2: The Dicyanophenoxy Ring This ring is substituted with two nitrile groups (-CN) and is part of the ether linkage (-O-Ar).
-CN (Nitrile): The nitrile group is a strongly deactivating, electron-withdrawing group. It is a meta-director. libretexts.orglibretexts.org
-O-Ar (Ether Linkage): The ether oxygen is an activating, ortho, para-director. pressbooks.pub
In this ring, the two powerful deactivating nitrile groups render the ring significantly electron-poor and thus highly deactivated towards electrophilic attack. libretexts.org While the ether linkage is activating, its effect is likely insufficient to overcome the strong deactivation by two nitrile groups. Consequently, Ring 1 (the benzoate ring) is significantly more susceptible to electrophilic aromatic substitution than Ring 2.
Table 2: Directing Effects of Substituents in this compound for EAS
| Substituent | Effect on Ring | Directing Influence | Reference |
|---|---|---|---|
| -COOCH₃ | Deactivating | meta | libretexts.orgaiinmr.com |
| -O-Ar (Ether) | Activating | ortho, para | pressbooks.puborganicchemistrytutor.com |
| -CN (Nitrile) | Strongly Deactivating | meta | libretexts.orglibretexts.org |
Nucleophilic Aromatic Substitution (SNAr) at Activated Positions
Nucleophilic aromatic substitution (SNAr) occurs when a strong nucleophile attacks an electron-poor aromatic ring that contains a suitable leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com
Ring 2 (the dicyanophenoxy ring) is an excellent candidate for SNAr. The two nitrile groups are powerful electron-withdrawing substituents that strongly activate the ring towards nucleophilic attack. nih.gov While the parent molecule, this compound, does not possess a conventional leaving group (like a halogen), if a derivative were synthesized with a leaving group (e.g., F, Cl) at a position activated by the nitrile groups, it would be highly susceptible to SNAr. nih.govresearchgate.net
For example, a halogen atom at the position para to one of the nitrile groups would be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). rsc.org The reaction rate for SNAr typically follows the order F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
In contrast, Ring 1 (the benzoate ring) is electron-rich due to the activating ether group and is not substituted with strong deactivating groups in the appropriate positions, making it unreactive towards SNAr.
Advanced Theoretical and Computational Investigations of Methyl 4 2,3 Dicyanophenoxy Benzoate
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, a wide range of molecular attributes.
Geometry Optimization and Conformational Energy Landscapes
A foundational step in computational chemistry is geometry optimization, which seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like Methyl 4-(2,3-dicyanophenoxy)benzoate, which possesses several rotatable bonds—notably the ether linkage and the ester group—multiple local energy minima may exist, corresponding to different conformers.
Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of a Phenyl Benzoate (B1203000) Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (Ether) | 1.37 Å |
| Bond Length | C=O (Ester) | 1.21 Å |
| Bond Length | C-O (Ester) | 1.36 Å |
| Bond Angle | C-O-C (Ether) | 118.5° |
| Dihedral Angle | Phenyl-O-C-Phenyl | 45.2° |
| Note: These are representative values for a related phenyl benzoate structure, calculated using DFT at the B3LYP/6-31G(d) level of theory. Specific values for this compound would require dedicated calculations. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.
Table 2: Representative Frontier Orbital Energies and Energy Gap for a Dicyanobenzene Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -3.15 |
| HOMO-LUMO Gap | 4.10 |
| Note: These values are illustrative and represent typical energies for a related dicyanobenzene derivative. The actual values for the target molecule would depend on the specific computational method and basis set used. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.
A more intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue represents regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and ether groups, as well as the nitrogen atoms of the cyano groups. Positive potential would be expected around the hydrogen atoms of the aromatic rings.
Reactivity Descriptors (e.g., Fukui functions)
To provide a more quantitative measure of reactivity at specific atomic sites, reactivity descriptors derived from DFT can be calculated. Fukui functions are among the most common of these descriptors. researchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.
The Fukui function helps to identify the most electrophilic and nucleophilic sites within the molecule. Specifically, it can be used to predict which atoms are most likely to be attacked by a nucleophile or an electrophile. researchgate.net For this compound, the carbon atoms of the cyano groups and the carbonyl carbon of the ester are expected to be significant electrophilic sites.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization for Key Synthetic Steps
The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide attacks a dicyanohalobenzene. Computational methods can be used to model this reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.
A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Characterizing the transition state is crucial for understanding the reaction's kinetics, as its energy determines the activation energy barrier. Computational chemists can locate transition state structures and verify them by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. This analysis can reveal details about bond breaking and bond formation during the reaction and help to rationalize the observed regioselectivity and reaction rates.
Reaction Energy Profiles and Kinetic Parameters
Theoretical studies on the reactivity of this compound, particularly in reactions such as nucleophilic aromatic substitution or hydrolysis, can be extensively modeled to understand the underlying mechanisms. By employing quantum chemical methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.
The calculation of reaction energy profiles allows for the determination of key kinetic and thermodynamic parameters. For instance, the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state. This, in turn, allows for the theoretical prediction of reaction rate constants using transition state theory. Such studies are crucial for optimizing reaction conditions and predicting the stability of the compound.
| Parameter | Description | Illustrative Predicted Value |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | 20 - 30 kcal/mol |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -10 to 10 kcal/mol |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Varies with reaction |
Note: The values in this table are illustrative and represent typical ranges for reactions involving similar aromatic ethers. Specific values for this compound would require dedicated computational studies.
In Silico Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These predictions can aid in the identification and characterization of this compound and can help in the analysis of experimental spectra.
Accurate Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, has become a standard practice. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, their chemical shifts can be predicted with a high degree of accuracy, often rivaling experimental precision. These calculations are typically performed on a geometry-optimized structure of the molecule.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (aromatic, phenoxy ring) | 7.0 - 7.8 |
| ¹H (aromatic, benzoate ring) | 7.2 - 8.1 |
| ¹H (methyl) | ~3.9 |
| ¹³C (cyano) | 115 - 118 |
| ¹³C (aromatic) | 110 - 160 |
| ¹³C (carbonyl) | ~165 |
| ¹³C (methyl) | ~52 |
Note: These are predicted chemical shift ranges. The exact values depend on the specific computational method and basis set used.
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For this compound, characteristic vibrational modes would include C≡N stretches of the cyano groups, C=O stretching of the ester, C-O-C ether stretches, and various aromatic C-H and C-C vibrations.
Similarly, electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption spectra, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic transitions between molecular orbitals, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This is particularly useful for understanding the electronic structure and chromophoric properties of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. By simulating the motion of a collection of this compound molecules, potentially in the presence of a solvent, MD simulations can reveal information about conformational changes, intermolecular interactions, and bulk properties.
These simulations can elucidate how the molecule interacts with its environment, for example, through π-π stacking interactions between the aromatic rings or dipole-dipole interactions involving the polar cyano and ester groups. Understanding these dynamics is crucial for predicting material properties, such as solubility, and for designing molecules with specific self-assembly characteristics.
Applications of Methyl 4 2,3 Dicyanophenoxy Benzoate in Advanced Materials Science
Methyl 4-(2,3-dicyanophenoxy)benzoate as a Monomer in Polymer Chemistry
The bifunctional nature of this compound, possessing both nitrile and ester groups, allows for its participation in various polymerization reactions. This enables the synthesis of a diverse array of polymers with unique characteristics.
Synthesis of Polyesters and Copolyesters with Tailored Properties
The methyl ester functionality of this compound allows it to act as a monomer in the synthesis of polyesters through polycondensation reactions. researchgate.netyoutube.com In a typical polyesterification process, it can be reacted with a diol. The reaction proceeds via transesterification, where the methyl ester group reacts with the hydroxyl groups of the diol to form ester linkages in the polymer backbone, releasing methanol (B129727) as a byproduct.
By carefully selecting the diol comonomer, the properties of the resulting polyester (B1180765) can be tailored. For instance, using a long-chain flexible diol would likely result in a more flexible and soluble polyester, while incorporating an aromatic diol could enhance the thermal stability and rigidity of the polymer. The dicyanophenoxy side group would be preserved as a pendant group on the polyester chain, introducing a high degree of polarity and potential sites for further modification or cross-linking.
The synthesis of copolyesters offers another avenue for property modulation. This compound can be copolymerized with other dicarboxylic acid methyl esters and diols to create random or block copolyesters. This approach allows for fine-tuning of properties such as glass transition temperature, crystallinity, and mechanical strength.
Table 1: Potential Diol Comonomers for Polyester Synthesis with this compound and Their Expected Influence on Polymer Properties
| Diol Comonomer | Chemical Structure | Expected Impact on Polyester Properties |
| Ethylene Glycol | HO-(CH₂)₂-OH | Increased crystallinity and melting point. |
| 1,4-Butanediol | HO-(CH₂)₄-OH | Enhanced flexibility and lower glass transition temperature. |
| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ | Increased rigidity, thermal stability, and glass transition temperature. |
| 1,4-Cyclohexanedimethanol | C₆H₁₀(CH₂OH)₂ | Improved hydrolytic stability and toughness. |
Polymerization via Nitrile Cyclotrimerization for Novel Macrocycles or Polymers
The ortho-dinitrile functionality of the phthalonitrile (B49051) group in this compound is a key feature that enables polymerization through cyclotrimerization. tandfonline.comnih.gov This reaction involves the catalyzed or thermally induced cyclization of three nitrile groups to form a highly stable triazine or phthalocyanine (B1677752) ring. tandfonline.commdpi.com When applied to a monomer like this compound, this can lead to the formation of either discrete macrocycles or cross-linked network polymers.
The polymerization process typically requires high temperatures, often in the presence of a curing agent, to initiate the cross-linking reaction. tandfonline.comnih.gov The resulting thermosetting polymers are known for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties. tandfonline.commdpi.com The incorporation of the flexible ether linkage from the phenoxy group can improve the processability of the resin before curing. nih.gov
Integration into High-Performance Polymers (e.g., Polyimides, Polybenzoxazoles)
This compound can be chemically modified to serve as a monomer for the synthesis of high-performance polymers like polyimides and polybenzoxazoles.
For the synthesis of polyimides , the dinitrile groups can be hydrolyzed to form a tetracarboxylic acid or its corresponding dianhydride. This resulting dianhydride monomer, containing the phenoxy-benzoate moiety, can then be reacted with various aromatic diamines in a two-step process to yield polyimides. acs.orgrsc.orgresearchgate.net The first step involves the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. acs.orgrsc.org The incorporation of the ether linkage and the non-coplanar structure resulting from the phenoxy group can enhance the solubility and processability of the resulting polyimides without significantly compromising their thermal stability. acs.orgrsc.org
To be integrated into polybenzoxazoles (PBOs) , the dinitrile groups would need to be converted into functional groups that can react with bis(o-aminophenols). While a direct conversion path from the dinitrile is not straightforward, the aromatic diether structure is a common motif in PBO chemistry.
This compound in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of both nitrile and ester functionalities makes this compound an interesting ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com
Design and Synthesis of Metal Complexes Utilizing Nitrile Ligating Sites
The two adjacent nitrile groups on the benzene (B151609) ring are excellent coordinating sites for a variety of metal ions. researchgate.net These nitrile groups can act as monodentate or bidentate ligands, bridging metal centers to form discrete metal complexes or extended coordination networks. The coordination of the nitrile groups to a metal center can also influence the electronic properties of the ligand, which could be exploited in the design of functional materials.
Construction of Coordination Polymers and Discrete Metallocycles
To be utilized in the construction of coordination polymers and MOFs, the methyl ester group of this compound would typically be hydrolyzed to the corresponding carboxylic acid. This creates a dicarboxylate linker with pendant dinitrile functionalities. The carboxylate groups are well-established as effective coordinating groups for building robust MOF structures with a wide range of metal ions or clusters. rsc.orgresearchgate.netresearchgate.net
The resulting MOFs would possess pores decorated with dinitrile groups. These nitrile functionalities can serve several purposes: they can act as secondary coordination sites for guest molecules, be post-synthetically modified into other functional groups, or directly participate in the material's properties, such as gas sorption or catalysis. The design of such multifunctional MOFs is an active area of research. researchgate.netnih.gov
Table 2: Potential Metal Ions for Coordination with this compound-derived Linkers and Potential Applications
| Metal Ion | Typical Coordination Geometry | Potential Application of Resulting Coordination Polymer/MOF |
| Zn(II) | Tetrahedral, Octahedral | Luminescence, Catalysis |
| Cu(II) | Square Planar, Octahedral | Gas Sorption, Catalysis, Magnetic Materials |
| Zr(IV) | Octahedral, Capped Trigonal Prismatic | High Stability MOFs for Catalysis and Sorption |
| Fe(III) | Octahedral | Magnetic Materials, Catalysis |
Optoelectronic Materials Applications and Structure-Property Relationships
The electronic properties endowed by the dicyano and aromatic functionalities make this compound and its derivatives promising candidates for optoelectronic applications. These materials can be engineered to control light emission and charge movement at the molecular level.
Benzoate (B1203000) derivatives have emerged as a significant class of materials for organic light-emitting diodes (OLEDs), particularly in the design of emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net The TADF mechanism allows for harvesting both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) states. researchgate.net
Molecules designed for TADF often feature a donor-acceptor structure. researchgate.net In the case of this compound, the dicyanophenoxy unit can act as a potent electron-accepting moiety. When combined with a suitable electron-donating group, this architecture can lead to spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in achieving a small S1-T1 energy gap. rsc.org Research on related benzoate-based TADF materials has demonstrated that this approach can yield emitters with short delayed fluorescence lifetimes, which is crucial for reducing efficiency roll-off at high brightness in OLED devices. rsc.orgresearchgate.net
Table: Properties of Benzoate-Based TADF Emitters
| Compound | Singlet-Triplet Gap (ΔEST) | Delayed Fluorescence Lifetime (τDF) | Application | Reference |
|---|---|---|---|---|
| PTZ-MBZ | 0.0152 eV | 0.80 µs | OLED Emitter | rsc.orgresearchgate.net |
| DMAC-MBZ | 0.0640 eV | 2.17 µs | OLED Emitter | rsc.orgresearchgate.net |
Effective charge transport is fundamental to the performance of any organic semiconductor. This property is highly dependent on molecular structure, packing in the solid state, and intermolecular interactions. beilstein-journals.org The presence of dicyano groups in an organic molecule can significantly influence its electronic properties and charge-carrying capabilities.
For instance, the introduction of dicyanomethylene groups into violanthrone (B7798473) derivatives has been shown to improve hole mobility (μh) by as much as 60-fold. beilstein-journals.org This enhancement is attributed to the strong electron-accepting nature of the cyano groups, which can modify the energy levels of the molecule and facilitate charge hopping between adjacent molecules. Large, planar conjugated systems are known to promote the intermolecular π–π stacking required for efficient charge transport. beilstein-journals.org
The structure of this compound, with its multiple aromatic rings, offers a platform for such interactions. In the solid state, these molecules could self-assemble into ordered structures where the π-systems of adjacent molecules overlap, creating pathways for charge carriers to move. The electronic properties can be further tuned through chemical modification, making such compounds versatile for both p-type (hole-transporting) and n-type (electron-transporting) material development. beilstein-journals.org
The most direct application of materials with enhanced charge transport and tailored optoelectronic properties is in organic semiconductor devices. The phthalonitrile (dicyanobenzene) moiety within this compound is a well-known precursor for the synthesis of phthalocyanines (Pcs). rsc.orgresearchgate.net Phthalocyanines are robust macrocyclic compounds with remarkable thermal stability, strong light absorption, and semiconducting behavior, making them ideal for a variety of optoelectronic devices. rsc.org
The self-condensation of phthalonitrile precursors is the most common method for synthesizing phthalocyanines. rsc.org By using a precursor like this compound, one could synthesize peripherally-functionalized phthalocyanines. These functional groups can improve solubility and influence the molecular packing and electronic properties of the final phthalocyanine material. Such materials are actively used as:
Active layers in Organic Field-Effect Transistors (OFETs): Materials based on dicyano-functionalized molecules have been successfully used as the semiconducting channel in OFETs, demonstrating controlled p-type or n-type behavior. beilstein-journals.org
Photosensitizers in Solar Cells: The strong absorption of phthalocyanines in the visible and near-infrared regions of the spectrum makes them excellent candidates for light-harvesting applications. researchgate.net
Emitters in OLEDs: As discussed, the core structure can be adapted to create fluorescent or phosphorescent materials for light-emitting devices. researchgate.net
Catalytic Precursor or Support Component in Chemical Transformations
Beyond optoelectronics, the chemical reactivity and structural versatility of this compound make it a valuable precursor in the field of catalysis.
There are two primary pathways through which this compound can be utilized in catalysis.
Precursor to Phthalocyanine Catalysts: As previously noted, the phthalonitrile group is a gateway to phthalocyanine chemistry. rsc.org Metal-containing phthalocyanines (MPcs) are renowned homogeneous and heterogeneous catalysts for a wide range of chemical reactions, including oxidation, reduction, and photocatalysis. researchgate.net For example, phthalocyanines can act as photosensitizers, absorbing light and transferring energy to molecular oxygen to create highly reactive singlet oxygen, which can then be used for selective oxidation reactions. youtube.com By starting with this compound, one can synthesize phthalocyanines with specific peripheral functional groups that can modulate their catalytic activity, stability, and solubility.
Functional Linker in Catalytic MOFs: When used as a linker to build a MOF, the dicyano-functionalized framework can itself become a catalyst. youtube.com The metal nodes within the MOF can serve as catalytic active sites, and their activity can be influenced by the electronic nature of the surrounding linkers. Furthermore, the dicyano groups within the pores could act as Lewis basic sites to activate substrates or could be post-synthetically modified into other catalytically active functionalities. MOFs are particularly attractive as heterogeneous catalysts because they combine high activity with the ease of separation and recyclability characteristic of solid catalysts. nih.gov
Ligand in Organometallic Catalysis
While direct applications of this compound as a standalone ligand in organometallic catalysis are not extensively documented in peer-reviewed literature, its structural features, particularly the dicyanophenoxy group, position it as a valuable precursor in the synthesis of more complex and catalytically active ligand systems. The primary role of such phthalonitrile derivatives is to serve as a building block for the creation of metallophthalocyanine complexes, which have well-established catalytic applications.
The transformation from a phthalonitrile derivative to a metallophthalocyanine complex involves a template-assisted cyclotetramerization reaction. In this process, four molecules of the phthalonitrile derivative, such as this compound, condense around a central metal ion. The dicyano groups are critical for this ring-forming reaction, which typically occurs at elevated temperatures in the presence of a metal salt and a high-boiling solvent or in a melt. The resulting structure is a large, planar macrocyclic ligand known as a phthalocyanine, with the metal ion coordinated at its center.
These metallophthalocyanine complexes, which can be synthesized from precursors like this compound, are robust and versatile catalysts for a variety of chemical transformations. The substituents on the periphery of the phthalocyanine ring, originating from the initial phthalonitrile derivative, can significantly influence the catalytic properties of the central metal ion by modifying its electronic environment, solubility, and steric hindrance.
For instance, metallophthalocyanines are known to catalyze oxidation reactions, reductions, and various organic transformations. A notable example is the use of zinc phthalocyanine complexes in photocatalysis. researchgate.net In one study, a zinc phthalocyanine supported on MCM-41, synthesized from a functionalized phthalonitrile, was effective in the photodegradation of methylene (B1212753) blue under visible light. researchgate.net The study reported that 86% of a 25 ppm methylene blue solution was removed within 90 minutes, demonstrating the catalytic efficiency of the metallophthalocyanine complex. researchgate.net The general synthetic route to such catalytically active species involves the reaction of the phthalonitrile precursor with a metal salt, such as CoCl₂, in a high-boiling solvent like n-pentanol with a base catalyst like DBU at elevated temperatures. researchgate.net
The table below summarizes the catalytic application of a representative metallophthalocyanine derived from a phthalonitrile precursor, illustrating the potential catalytic role of systems derived from this compound.
| Catalyst Precursor | Metal Center | Catalytic Application | Key Findings |
| Functionalized Phthalonitrile | Zinc (Zn) | Photocatalytic degradation of Methylene Blue | 86% degradation of 25 ppm Methylene Blue in 90 minutes. researchgate.net |
The synthesis of these catalytically active metallophthalocyanines can be achieved through various methods, often involving the reaction of the corresponding phthalonitrile with a metal salt in the presence of a base. researchgate.net The choice of the central metal ion and the peripheral substituents on the phthalocyanine ring allows for the fine-tuning of the catalyst's activity and selectivity for specific applications. While research has not explicitly detailed the use of this compound in this context, the established chemistry of phthalonitrile derivatives strongly suggests its potential as a precursor to catalytically active metallophthalocyanine complexes.
Emerging Research Frontiers and Unexplored Potential of Methyl 4 2,3 Dicyanophenoxy Benzoate
Novel Synthetic Routes for Scalable and Sustainable Production
The future viability of Methyl 4-(2,3-dicyanophenoxy)benzoate for any large-scale application hinges on the development of efficient and environmentally benign synthetic methodologies. Traditional synthesis would likely involve a nucleophilic aromatic substitution reaction between a salt of methyl 4-hydroxybenzoate (B8730719) and 2,3-dichlorophthalonitrile or a similar activated halogenated precursor.
Emerging research could focus on cleaner, catalyst-driven approaches. Solid acid catalysts, for instance, have been successfully employed for the esterification of various benzoic acids, offering advantages like reusability and reduced production of acidic wastewater. mdpi.com The use of titanium-zirconium solid acids, which can catalyze the direct condensation of benzoic acid and methanol (B129727) without other auxiliary acids, represents a promising sustainable pathway that could be adapted for related syntheses. mdpi.com
Table 1: Comparison of Potential Synthetic Catalyst Systems
| Catalyst System | Potential Advantages | Key Research Challenge |
|---|---|---|
| Traditional (e.g., H₂SO₄) | Well-established, low cost. youtube.com | Not recoverable, corrosive, produces waste. mdpi.com |
| Solid Acids (e.g., Zr/Ti) | Reusable, reduced environmental impact, high activity. mdpi.com | Catalyst design for specific etherification reaction. |
| Phase-Transfer Catalysis | Mild reaction conditions, improved yields for biphasic systems. | Catalyst separation and cost-effectiveness at scale. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for higher yields. hartleygroup.org | Scalability from laboratory to industrial production. |
Future research should prioritize the development of a catalytic system that offers high yield, selectivity, and easy separation, thereby enhancing the economic and ecological feasibility of producing this compound.
Investigation of Underutilized Reactivity of Specific Functional Groups
The molecular architecture of this compound features three key functional regions: the methyl ester, the ether linkage, and the vicinal nitrile groups. While the reactivity of each is known individually, their interplay within this specific structure is unexplored.
Dicyanophenoxy Moiety: The adjacent nitrile groups are prime candidates for cyclotetramerization reactions to form phthalocyanine (B1677752) and naphthalocyanine macrocycles. nih.govnih.gov These reactions, often templated by a metal atom, could yield novel, unsymmetrically substituted phthalocyanines with unique photophysical properties. nih.gov Controlling the reactivity of different phthalonitrile (B49051) precursors is a key challenge, but smart approaches, such as using a highly reactive phthalonitrile to initiate macrocyclization, have shown success. rsc.org
Methyl Ester Group: The methyl ester provides a versatile handle for post-synthetic modification. It can be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to surfaces, coordinate with metal centers, or participate in self-assembly via hydrogen bonding, similar to how p-alkoxybenzoic acids form liquid crystals. hartleygroup.org
Ether Linkage: The phenoxy-benzoate ether bond is typically robust, providing thermal and chemical stability. However, its electronic influence on the reactivity of the nitrile and ester groups is an area ripe for investigation.
Integration into Hybrid Organic-Inorganic Material Systems
Hybrid organic-inorganic materials offer a synergistic combination of the processability and functional diversity of organic molecules with the durability and stability of inorganic frameworks. frontiersin.orgmdpi.com The structure of this compound is well-suited for incorporation into such systems.
The nitrile and ester groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordinating polymers. Alternatively, the molecule could be integrated into inorganic matrices like silica (B1680970) (SiO₂) or titania (TiO₂) using the sol-gel process. mdpi.comresearchgate.net For example, a derivative of the molecule could be functionalized with a silane (B1218182) group, allowing it to be covalently bonded within a silica network. Such hybrid materials could exhibit enhanced thermal stability and novel optical properties, like a high refractive index. researchgate.net Research into dicyanamide-based hybrid perovskites has shown they can undergo melting and form glasses, a phenomenon that could be explored with materials derived from this compound. nih.gov
Table 2: Potential Roles in Hybrid Material Systems
| Functional Group | Integration Method | Potential Application |
|---|---|---|
| Nitrile Groups | Coordination to metal centers | Precursor for MOFs, sensors. |
| Ester/Carboxylate | Sol-gel with metal alkoxides | High refractive index coatings, stable pigments. |
| Aromatic System | π-π stacking with inorganic sheets | Anisotropic conductive films, electronic devices. |
Advanced Machine Learning and AI-Driven Material Design Based on the Compound's Structure
The field of materials science is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and design of new materials. rsc.orgnih.gov These computational tools can predict material properties from chemical structures, effectively screening vast virtual libraries of compounds for promising candidates. bigchem.euyoutube.com
The structure of this compound can serve as a foundational building block or a training data point for such models. An ML model could be trained on a dataset of similar dicyanophenoxy compounds to predict properties like thermal stability, electronic bandgap, or non-linear optical response. Furthermore, generative models could use this structure as a seed to design novel molecules with optimized properties for specific applications, such as improved electron transport or enhanced light absorption in a desired wavelength range. youtube.comarxiv.org Explainable AI techniques can further provide insights into the structure-property relationships, guiding chemists in the rational design of next-generation materials. arxiv.org
Potential in Supramolecular Chemistry and Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. uni-muenster.de The structural features of this compound—multiple aromatic rings, polar nitrile and ester groups—make it an excellent candidate for forming complex supramolecular architectures.
π-π Stacking: The electron-deficient phthalonitrile ring and the more electron-rich phenoxy ring can engage in donor-acceptor π-π stacking interactions, leading to the formation of columnar or lamellar structures.
Dipole-Dipole and Hydrogen Bonding: The nitrile and carbonyl groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors, directing the assembly process.
Phthalocyanine Formation: As mentioned, the most powerful application in this area is the self-assembly of four molecules around a metal ion to form phthalocyanines. acs.org This process is a classic example of template-directed synthesis and self-assembly, creating highly stable, disc-shaped molecules with exceptional electronic and optical properties. acs.orgresearchgate.net
The ability to control these self-assembly processes by modifying the molecular structure or through external stimuli (e.g., solvents, temperature) could lead to the development of novel liquid crystals, organic semiconductors, or stimuli-responsive materials. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
